molecular formula C21H11FN4O4S B11587743 (5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11587743
M. Wt: 434.4 g/mol
InChI Key: MHEOEIRTNZOOQO-WQRHYEAKSA-N
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Description

The compound (5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that features a unique combination of functional groups, including a fluorophenyl group, a nitrophenyl group, a furan ring, a triazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the 4-fluorophenyl and 2-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions to form the triazole and thiazole rings. The final step involves the condensation of the furan ring with the triazole-thiazole core under specific reaction conditions, such as the use of a suitable base and solvent at controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the process would also need to be considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound’s various functional groups can bind to different sites on target molecules, leading to changes in their activity. For example, the nitrophenyl group may interact with enzymes involved in redox reactions, while the fluorophenyl group may interact with receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-chlorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-2-(4-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-2-(4-fluorophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific combination of functional groups. The presence of both fluorophenyl and nitrophenyl groups, along with the furan, triazole, and thiazole rings, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H11FN4O4S

Molecular Weight

434.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11FN4O4S/c22-13-7-5-12(6-8-13)19-23-21-25(24-19)20(27)18(31-21)11-14-9-10-17(30-14)15-3-1-2-4-16(15)26(28)29/h1-11H/b18-11-

InChI Key

MHEOEIRTNZOOQO-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)[N+](=O)[O-]

Origin of Product

United States

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